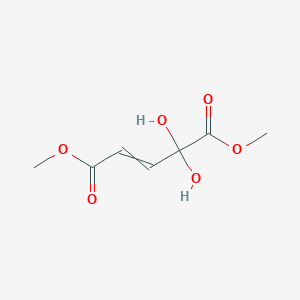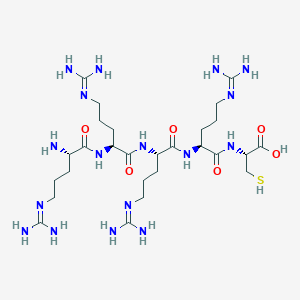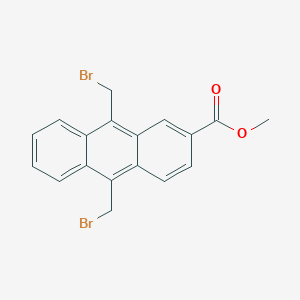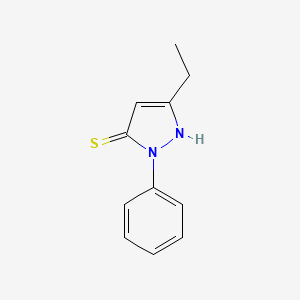
5-ethyl-2-phenyl-1H-pyrazole-3-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-ethyl-2-phenyl-1H-pyrazole-3-thione is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties. The presence of both nitrogen and sulfur atoms in the pyrazole ring contributes to its diverse reactivity and potential biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-2-phenyl-1H-pyrazole-3-thione typically involves the cyclocondensation of hydrazine derivatives with carbonyl compounds. . The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as Amberlyst-70, a resinous and thermally stable catalyst, may be employed to improve the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
5-ethyl-2-phenyl-1H-pyrazole-3-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted pyrazole derivatives .
Wissenschaftliche Forschungsanwendungen
5-ethyl-2-phenyl-1H-pyrazole-3-thione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of 5-ethyl-2-phenyl-1H-pyrazole-3-thione involves its interaction with various molecular targets. The sulfur atom in the thione group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modification of enzyme activity. The pyrazole ring can also interact with receptors and enzymes, modulating their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-methyl-5-phenyl-1H-pyrazole: Similar structure but lacks the thione group.
5-phenyl-1H-pyrazole-3-carboxylate: Contains a carboxylate group instead of a thione group
Uniqueness
5-ethyl-2-phenyl-1H-pyrazole-3-thione is unique due to the presence of both an ethyl group and a thione group, which contribute to its distinct reactivity and potential biological activities. The combination of these functional groups enhances its versatility in chemical synthesis and its potential as a bioactive compound .
Eigenschaften
CAS-Nummer |
478398-07-1 |
|---|---|
Molekularformel |
C11H12N2S |
Molekulargewicht |
204.29 g/mol |
IUPAC-Name |
5-ethyl-2-phenyl-1H-pyrazole-3-thione |
InChI |
InChI=1S/C11H12N2S/c1-2-9-8-11(14)13(12-9)10-6-4-3-5-7-10/h3-8,12H,2H2,1H3 |
InChI-Schlüssel |
GCGBJVMZPBTFGW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=S)N(N1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-, (3S)-](/img/structure/B14257060.png)

![[(3R,4S)-4-(4-chlorophenyl)-1-methylpiperidin-3-yl]methanol](/img/structure/B14257073.png)

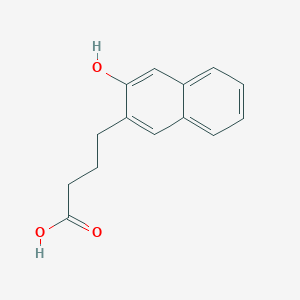
![Benzene, 1,1'-[oxybis(2-methyl-2,1-ethanediyl)]bis-](/img/structure/B14257085.png)

